HMN-176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18N2O4S |

|---|---|

Molecular Weight |

382.4 g/mol |

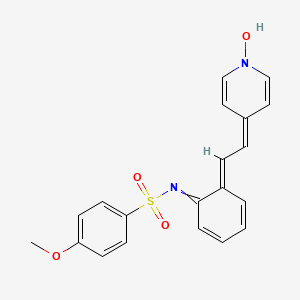

IUPAC Name |

N-[(6E)-6-[2-(1-hydroxy-4-pyridinylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20? |

InChI Key |

MYEJOKLXXLVMPR-XCRZMLCFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C\2C=CC=C/C2=C\C=C3C=CN(C=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

HMN-176: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176, the active metabolite of the oral stilbene derivative HMN-214, presents a compelling dual mechanism of action against cancer. It exhibits potent cytotoxicity through the disruption of mitotic processes and uniquely reverses multidrug resistance by downregulating the expression of the MDR1 gene. This technical guide provides an in-depth exploration of the molecular pathways influenced by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanisms of Action

This compound's anti-cancer activity is primarily attributed to two distinct but complementary mechanisms:

-

Cytotoxicity via Mitotic Disruption: this compound induces cell cycle arrest in the M phase, leading to apoptosis.[1][2] This is not achieved by direct interaction with tubulin, but rather by interfering with critical mitotic regulators.[1][2]

-

Reversal of Multidrug Resistance: this compound restores chemosensitivity in resistant cancer cells by suppressing the expression of the multidrug resistance gene (MDR1).[1][3]

Detailed Signaling Pathways

Inhibition of Centrosome-Dependent Microtubule Nucleation

A primary cytotoxic mechanism of this compound is its function as a first-in-class anti-centrosome agent.[4][5] It inhibits the formation of centrosome-nucleated microtubules (asters), which are essential for the proper assembly of the mitotic spindle.[4][5] This disruption leads to the formation of short and/or multipolar spindles, activating the spindle assembly checkpoint and causing a delay in mitosis.[2][4][5] While it interacts with polo-like kinase-1 (PLK1), it does not directly inhibit its kinase activity but rather alters its spatial distribution within the cell.[1][6]

Downregulation of MDR1 Expression

This compound effectively circumvents multidrug resistance by targeting the transcription of the MDR1 gene. It inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1][3] This suppression of MDR1 transcription reduces the levels of P-glycoprotein, the protein product of the MDR1 gene, thereby restoring the cancer cells' sensitivity to chemotherapeutic agents.[3]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Various Human Tumor Cell Lines | Multiple | 118 (mean) |

Data extracted from MedchemExpress product information.[6]

Table 2: Efficacy of this compound in Reversing Multidrug Resistance

| Cell Line | Treatment | Effect |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin |

| K2/ARS | 3 µM this compound | 56% suppression of MDR1 mRNA expression |

Data from a study published in Cancer Research.[3][6]

Table 3: Activity of this compound in Ex Vivo Human Tumor Specimens

| Cancer Type | This compound Concentration (µg/mL) | Response Rate (%) |

| All Assessable Specimens | 0.1 | 32% (11/34) |

| 1.0 | 62% (21/34) | |

| 10.0 | 71% (25/35) | |

| Breast Cancer | 1.0 | 75% (6/8) |

| 10.0 | 63% (5/8) | |

| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) |

| Ovarian Cancer | 10.0 | 57% (4/7) |

Data from a study on the in vitro anticancer activity of this compound in human tumor specimens.[6][7]

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

Protocol:

-

Cancer cells are seeded in a 96-well microplate at a density of 3,000 to 10,000 cells per well.[6]

-

After 24 hours, the cells are treated with varying concentrations of this compound.[6]

-

The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

The inhibition of cell growth is measured using an MTT assay.[6]

-

The concentration of this compound that causes 50% inhibition of cell growth (IC50) is then calculated.[6]

Analysis of MDR1 Expression

A. Reverse Transcription-PCR (RT-PCR):

-

RNA is extracted from cancer cells treated with this compound and from untreated control cells.

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

The cDNA is then used as a template for PCR with primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR products are analyzed by gel electrophoresis to determine the relative levels of MDR1 mRNA expression.

B. Western Blot Analysis:

-

Protein lysates are prepared from this compound-treated and untreated cancer cells.

-

The protein concentration of each lysate is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of P-glycoprotein.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to demonstrate the inhibition of NF-Y binding to the MDR1 promoter by this compound.[3]

Protocol:

-

Nuclear extracts containing the NF-Y transcription factor are prepared from relevant cancer cell lines.[3]

-

A DNA probe corresponding to the Y-box sequence of the MDR1 promoter is synthesized and labeled (e.g., with a radioactive isotope).[3]

-

The labeled probe is incubated with the nuclear extract in the presence or absence of this compound.[3]

-

The resulting protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.[3]

-

A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A reduction in this shift in the presence of this compound demonstrates its inhibitory effect on NF-Y binding.[3]

Human Tumor Colony-Forming Assay (Soft Agar Cloning Assay)

This ex vivo assay evaluates the activity of this compound in fresh human tumor specimens.[7]

Protocol:

-

Tumor specimens are mechanically and enzymatically dissociated into a single-cell suspension.[7]

-

The cells are suspended in a top layer of soft agar containing this compound at various concentrations (e.g., 0.1, 1.0, and 10.0 µg/ml) and plated over a bottom layer of agar in a petri dish.[7]

-

The plates are incubated for 14 days to allow for colony formation.[7]

-

Colonies are then counted, and the response to this compound is assessed based on the reduction in colony formation compared to untreated controls.[7]

Conclusion

This compound demonstrates a multifaceted mechanism of action that makes it a promising candidate for cancer therapy. Its ability to induce cytotoxic cell death, particularly through a novel anti-centrosome activity, combined with its capacity to reverse multidrug resistance, suggests its potential utility in treating a broad range of cancers, including those that have become refractory to standard chemotherapies. The preclinical data strongly support its continued investigation in clinical trials.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antitumor Compound HMN-176

Compound Identification and Chemical Properties

HMN-176, with the chemical formula C₂₀H₁₈N₂O₄S and a molecular weight of 382.43 g/mol , is a stilbene derivative identified as the active metabolite of the oral prodrug HMN-214.[1] Its IUPAC name is (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide. The compound is registered under the CAS Number 173529-10-7.

| Property | Value |

| Chemical Formula | C₂₀H₁₈N₂O₄S |

| Molecular Weight | 382.43 g/mol |

| CAS Number | 173529-10-7 |

| IUPAC Name | (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide |

| Synonyms | (E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide |

| Prodrug | HMN-214 |

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exhibits a unique dual mechanism of action, targeting both transcriptional regulation and mitotic processes to exert its potent antitumor effects.

Reversal of Multidrug Resistance via NF-Y Inhibition

A primary mechanism of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y.[2] NF-Y is a critical factor for the basal expression of the Multidrug Resistance Gene 1 (MDR1). By inhibiting the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, this compound effectively downregulates the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene and a key efflux pump responsible for chemotherapy resistance. This leads to increased intracellular accumulation of cytotoxic agents in resistant cancer cells.

dot

Mitotic Disruption through Interference with Polo-Like Kinase 1 (PLK1)

This compound also disrupts mitosis by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[3] Unlike direct enzymatic inhibitors, this compound alters the subcellular localization of PLK1, preventing its proper function at the centrosomes and along the cytoskeletal structure. This interference leads to defects in spindle pole body formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

dot

Preclinical Antitumor Activity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.

| Cell Line Panel | Mean IC₅₀ (nM) |

| General Cancer Cell Lines | 112 |

Furthermore, this compound retains its efficacy in cell lines resistant to conventional chemotherapeutic agents.

| Resistant Cell Line | Resistance to | IC₅₀ (nM) |

| P388 Leukemia | Cisplatin | 143 |

| P388 Leukemia | Doxorubicin | 557 |

| P388 Leukemia | Vincristine | 265 |

Ex Vivo Activity in Human Tumor Specimens

The antitumor activity of this compound was evaluated in an ex vivo soft agar cloning assay using fresh human tumor specimens. The data indicate a dose-dependent response across various tumor types.

| Tumor Type | This compound Concentration | Response Rate (%) |

| All Assessable Specimens | 0.1 µg/mL | 32% (11/34) |

| All Assessable Specimens | 1.0 µg/mL | 62% (21/34) |

| All Assessable Specimens | 10.0 µg/mL | 71% (25/35) |

| Breast Cancer | 1.0 µg/mL | 75% (6/8) |

| Non-Small-Cell Lung Cancer | 10.0 µg/mL | 67% (4/6) |

| Ovarian Cancer | 10.0 µg/mL | 57% (4/7) |

Experimental Protocols

Cell Culture and Proliferation Assay (MTT)

-

Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well.

-

Drug Treatment: After 24 hours, this compound is added at various concentrations.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂ and 95% air.

-

MTT Assay: The inhibition of cell growth is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of this compound required to produce 50% inhibition of growth (IC₅₀) is then calculated.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with this compound (e.g., 3 µM) for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.

dot

References

The Functional Interaction of HMN-176 with Polo-Like Kinase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between HMN-176, an active metabolite of the oral stilbene derivative HMN-214, and Polo-like kinase 1 (PLK1), a critical regulator of mitosis. Contrary to earlier hypotheses suggesting an indirect mechanism, recent evidence indicates that this compound, via its prodrug HMN-214, interferes with the PLK1 signaling cascade by directly inhibiting the phosphorylation and activation of PLK1.[1] This interference disrupts normal mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This guide will detail the proposed mechanism of action, summarize key quantitative data from preclinical studies, outline relevant experimental protocols, and provide visual representations of the associated pathways and workflows.

Introduction: this compound and Polo-Like Kinase 1 (PLK1)

This compound is a stilbene derivative with demonstrated potent cytotoxicity against a range of human tumor cell lines.[2] It is the active metabolite of HMN-214, a compound developed for its antitumor properties. PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][3] Due to its overexpression in many cancers and its critical role in cell proliferation, PLK1 is a well-established target for anticancer therapies. The interaction between this compound and the PLK1 pathway is a key area of investigation for its therapeutic potential.

Mechanism of Action: From Indirect Interference to Direct Inhibition

Initial studies on this compound suggested an indirect mechanism of action, positing that it did not directly inhibit PLK1 but rather altered its spatial distribution. The compound was identified as a "first-in-class anti-centrosome drug" that functions by inhibiting centrosome-dependent microtubule nucleation. This disruption of the mitotic spindle assembly was thought to consequently interfere with PLK1's function, leading to G2/M arrest.

However, more recent research clarifies this interaction, demonstrating a more direct role in the PLK1 signaling pathway. Studies using the prodrug HMN-214 have shown that it significantly inhibits the phosphorylation and activation of PLK1.[1][3] This action directly targets the PLK1 signaling cascade, leading to the downstream inhibition of other critical cell cycle regulators, including CDK1, WEE1, and Cyclin B1.[1][3] This inhibition obstructs the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its prodrug HMN-214 as observed in various preclinical studies.

Table 1: Cytotoxicity of this compound in Human Tumor Cell Lines

| Cell Line Panel | Mean IC50 (nM) | Reference |

| Various Human Tumor Cell Lines | 118 | [2] |

Table 2: Cellular Effects of this compound/HMN-214 at Specific Concentrations

| Compound | Concentration | Cell Line(s) | Effect | Reference |

| This compound | 2.5 µM | hTERT-RPE1, CFPAC-1 | Greatly increases the duration of mitosis. | [2] |

| This compound | 0.1 µM - 1 µM | HCT116, A549, DLD-1, NCI-H358 | Dose-dependent increase in G2/M arrest and apoptosis. | |

| This compound | 3 µM | K2/ARS (Adriamycin-resistant ovarian cancer) | Suppresses MDR1 mRNA expression by ~56%. | [2] |

| HMN-214 | Dose-dependent | Neuroblastoma cell lines | Significantly inhibits proliferation and colony formation. | [1][3] |

| HMN-214 | Dose-dependent | Neuroblastoma cell lines | Induces apoptosis and G2/M phase cell cycle arrest. | [1][3] |

Key Experimental Protocols

This section details the methodologies used to investigate the functional interaction between this compound and the PLK1 pathway.

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Protocol:

-

Cell Treatment: Treat cancer cell lines (e.g., HCT116, A549) with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) for a specified period (e.g., 24 hours).

-

Harvesting: Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To assess the levels of total and phosphorylated PLK1 and other cell cycle-related proteins following this compound/HMN-214 treatment.

-

Protocol:

-

Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific for total PLK1, phosphorylated PLK1 (p-PLK1), CDK1, Cyclin B1, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time and concentration.

-

Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye like propidium iodide (PI) or 7-AAD.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizing the Interaction and Workflow

Signaling Pathway of this compound Interference with PLK1

Caption: this compound inhibits PLK1 phosphorylation, blocking the signaling cascade for mitotic entry.

Experimental Workflow for Investigating this compound Effects

References

- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PLK抑制剂 | MCE [medchemexpress.cn]

- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of HMN-176: A Technical Guide to a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMN-176, the active metabolite of the orally available prodrug HMN-214, is a promising stilbene sulfonamide derivative with potent anticancer activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This compound has demonstrated significant cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance, by targeting key cellular pathways involved in cell division and gene transcription.

Chemical Structure and Properties

This compound, chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, possesses a unique stilbene scaffold coupled to a sulfonamide moiety.

-

Chemical Formula: C₂₀H₁₈N₂O₄S

-

Molecular Weight: 382.43 g/mol

-

Appearance: Solid

Structure-Activity Relationship (SAR)

The anticancer efficacy of this compound and its analogs is intrinsically linked to their chemical structures. While a comprehensive quantitative SAR study with a large library of this compound analogs is not publicly available in a single source, analysis of related stilbene sulfonamide derivatives allows for the elucidation of key structural features essential for their cytotoxic activity.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Structure | Mean IC₅₀ (nM) | Cell Lines | Key Structural Features |

| This compound | (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide | 112 - 118 | Various human cancer cell lines | Stilbene core, sulfonamide group, pyridine N-oxide |

| HMN-214 (prodrug) | (E)-4-[2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]]1-oxide | Lower activity than this compound | N/A | Acetylated sulfonamide, converted to this compound in vivo |

| HMN-154 | Structure not detailed in sources | Interacts with NF-YB | N/A | Closely related to this compound |

Key SAR Insights:

-

The Stilbene Core: The trans-stilbene backbone is a critical pharmacophore, providing the structural framework for interaction with biological targets.

-

The Sulfonamide Moiety: The benzenesulfonamide group is crucial for activity. Modifications to this group can significantly impact cytotoxicity.

-

The Pyridine N-oxide: The N-oxide on the pyridine ring is a key feature of this compound and its prodrug, likely influencing the electronic properties and bioavailability of the molecule.

-

Substituents on the Aromatic Rings: The nature and position of substituents on the phenyl rings of the stilbene core can modulate the anticancer activity. For instance, the 4-methoxy group on the benzenesulfonyl ring is a common feature in active analogs.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged mechanism, primarily targeting cell cycle progression and overcoming multidrug resistance.

Interference with Polo-Like Kinase 1 (Plk1) Function

This compound does not directly inhibit the kinase activity of Plk1 but rather interferes with its subcellular localization.[1] This disruption of Plk1's spatial distribution leads to defects in mitotic spindle formation, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Specifically, this compound has been shown to inhibit centrosome-dependent microtubule nucleation.[4]

Inhibition of NF-Y Transcription Factor and Reversal of Multidrug Resistance

A key mechanism by which this compound combats drug resistance is through its interaction with the nuclear transcription factor Y (NF-Y).[5][6]

-

This compound inhibits the binding of the NF-Y complex to the Y-box element in the promoter region of the Multidrug Resistance 1 (MDR1) gene.[5][6]

-

This inhibition leads to the downregulation of MDR1 mRNA and protein (P-glycoprotein) expression.[5][6]

-

Reduced P-glycoprotein levels result in decreased efflux of chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity to treatment.[5][6]

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs.

Materials:

-

Cancer cell lines (e.g., K2 human ovarian cancer cells and their Adriamycin-resistant subline K2/ARS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound and its analogs dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound or its analogs for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Western Blot for MDR1 (P-glycoprotein) Expression

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-P-glycoprotein (MDR1)

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL reagent and a chemiluminescence imager. Use β-actin as a loading control.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA

Materials:

-

Treated and untreated cancer cells

-

TRIzol reagent for RNA extraction

-

Reverse transcriptase kit

-

PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)

-

Taq DNA polymerase

-

Agarose gel and electrophoresis system

Procedure:

-

Extract total RNA from cells using TRIzol reagent.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

Perform PCR amplification of the cDNA using specific primers for MDR1 and GAPDH.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Quantify the band intensities to determine the relative expression of MDR1 mRNA normalized to the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding

Materials:

-

Nuclear protein extracts from treated and untreated cells

-

Double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) of the MDR1 promoter, labeled with biotin or ³²P

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Nylon membrane (for biotin-labeled probes)

-

Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes) or phosphor screen (for ³²P-labeled probes)

Procedure:

-

Prepare nuclear extracts from cells treated with or without this compound.

-

Incubate the nuclear extract (5-10 µg) with the labeled oligonucleotide probe in the presence of poly(dI-dC) and binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to the reaction mixture before adding the labeled probe.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane if using a biotin-labeled probe, followed by detection with streptavidin-HRP and a chemiluminescent substrate. For ³²P-labeled probes, dry the gel and expose it to a phosphor screen.

Luciferase Reporter Assay for MDR1 Promoter Activity

Materials:

-

Cancer cell lines

-

Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the MDR1 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound or its analogs for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

This compound represents a novel class of anticancer agents with a distinct mechanism of action that includes the disruption of Plk1 function and the inhibition of NF-Y-mediated MDR1 expression. The structure-activity relationship of stilbene sulfonamides highlights the importance of the core scaffold and specific substitutions for potent cytotoxic activity. The detailed experimental protocols provided in this guide offer a comprehensive framework for the further investigation and development of this compound and its analogs as effective cancer therapeutics. Further exploration into the synthesis and biological evaluation of a wider range of analogs will be crucial for optimizing the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring MDR-1 by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 5. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

HMN-176: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMN-176 is a potent, orally bioavailable stilbene derivative with significant antitumor activity. As an active metabolite of the prodrug HMN-214, it has demonstrated efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with detailed experimental protocols and a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel anticancer agents.

Chemical Properties

This compound, with the chemical name (E)-4-(2-((4-Methoxyphenyl)sulfonamido)styryl)pyridine 1-oxide, is a synthetic compound belonging to the stilbene class.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Identification

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-(2-((4-Methoxyphenyl)sulfonamido)styryl)pyridine 1-oxide | [2] |

| CAS Number | 173529-10-7 | [2][3][4] |

| Synonyms | HMN 176, HMN176 | [2] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C20H18N2O4S | [2][3] |

| Molecular Weight | 382.43 g/mol | [2] |

| Appearance | White to off-white solid powder | [5][6] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in DMSO (≥ 30 mg/mL); Soluble in DMF (10 mg/mL) | [7] |

| UV max (λmax) | 239, 343 nm |

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and activity for research purposes.

Storage Conditions

| Condition | Duration | Reference(s) |

| Powder at -20°C | 3 years | [6][8] |

| Powder at 4°C | 2 years | [8] |

| In Solvent at -80°C | 1 year | [6][9] |

| In Solvent at -20°C | 6 Months | [10] |

Stability Profile

Detailed forced degradation studies examining the stability of this compound under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal degradation are not extensively available in the public domain. Such studies are critical for understanding its degradation pathways and identifying potential degradants.

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action, primarily by interfering with mitotic progression and by reversing multidrug resistance.

Interference with Mitotic Progression via PLK1

This compound is known to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5][9][10] It does not directly inhibit the kinase activity of PLK1 but rather disrupts its normal subcellular localization.[10] This interference leads to defects in spindle assembly, causing a delay in the satisfaction of the spindle assembly checkpoint and ultimately inducing mitotic arrest at the G2/M phase.[2][10]

Reversal of Multidrug Resistance via NF-Y

A significant aspect of this compound's activity is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][11] This is achieved by targeting the transcription factor NF-Y (Nuclear Factor Y).[1] this compound inhibits the binding of NF-Y to the Y-box element in the promoter region of the MDR1 gene.[1] This inhibition leads to the downregulation of MDR1 mRNA and its protein product, P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1]

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. raybiotech.com [raybiotech.com]

- 5. This compound | PLK抑制剂 | MCE [medchemexpress.cn]

- 6. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 7. HMN 176 | 173529-10-7 [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

Preclinical Profile of HMN-176: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of HMN-176, a stilbene derivative with notable antitumor properties. This compound is the active metabolite of the orally administered prodrug HMN-214. This document synthesizes the available preclinical data, detailing the compound's mechanism of action, its efficacy in various cancer models, and its effects on key cellular processes. The information is presented to aid researchers, scientists, and professionals in the field of drug development in understanding the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound, focusing on its efficacy in overcoming multidrug resistance and its impact on cell cycle progression.

Table 1: In Vitro Efficacy of this compound in Overcoming Multidrug Resistance

| Cell Line | Treatment | Endpoint | Result | Citation |

| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | GI50 of Adriamycin | ~50% decrease | [1] |

| K2/ARS | 3 µM this compound (48h) | MDR1 mRNA expression | ~56% suppression | [1] |

| K2/ARS | 3 µM this compound (48h) | MDR1 protein expression | Significant reduction | [1] |

Table 2: Cytotoxic Activity of this compound in Human Tumor Specimens (Ex-vivo Soft Agar Cloning Assay)

| This compound Concentration | Assessable Specimens | Response Rate | Citation |

| 0.1 µg/ml | 11/34 | 32% | [2] |

| 1.0 µg/ml | 21/34 | 62% | [2] |

| 10.0 µg/ml | 25/35 | 71% | [2] |

Table 3: Tumor-Specific Activity of this compound (Ex-vivo Soft Agar Cloning Assay)

| Tumor Type | This compound Concentration | Response Rate | Citation |

| Breast Cancer | 1.0 µg/ml | 75% (6/8) | [2] |

| Non-Small Cell Lung Cancer | 10.0 µg/ml | 67% (4/6) | [2] |

| Ovarian Cancer | 10.0 µg/ml | 57% (4/7) | [2] |

Table 4: Effect of this compound on Mitosis Duration

| Cell Line | Treatment | Duration of Mitosis (Mean ± SEM) | Citation |

| hTERT-RPE1 | Untreated | 50 ± 5 min | [3] |

| hTERT-RPE1 | 2.5 µM this compound | 147 ± 8 min | [3] |

| CFPAC-1 | Untreated | 60 ± 7 min | [3] |

| CFPAC-1 | 2.5 µM this compound | 344 ± 46 min | [3] |

Mechanism of Action: Signaling Pathways and Molecular Interactions

This compound exerts its antitumor effects through a dual mechanism of action: interference with mitotic progression and reversal of multidrug resistance. These pathways are visually represented in the following diagrams.

Caption: this compound mediated downregulation of MDR1 gene expression.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. New approaches to molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diverse influences of relaxin-like peptide family on tumor progression: Potential opportunities and emerging challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HMN-176 In Vitro Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for HMN-176, a stilbene derivative with potent antitumor activities. This compound is an active metabolite of the prodrug HMN-214 and has been shown to circumvent multidrug resistance and interfere with mitotic processes.

Mechanism of Action

This compound exhibits a dual mechanism of action contributing to its cytotoxic and chemosensitizing effects. Primarily, it targets the transcription factor NF-Y, inhibiting its binding to the Y-box consensus sequence in the MDR1 promoter.[1][2] This leads to the downregulation of MDR1 gene expression, thereby reducing the levels of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[1][2] Consequently, this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents like Adriamycin.[1][2]

Additionally, this compound interferes with mitosis by affecting polo-like kinase-1 (plk1) and disrupting centrosome-dependent microtubule nucleation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | Parameter | This compound Concentration | Result | Reference |

| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | GI50 of Adriamycin | 3 µM | Decreased by ~50% | [1][2] |

| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | MDR1 mRNA Expression | 3 µM | Suppressed by ~56% | [2][3] |

| Various | Breast, Non-small cell lung, Ovarian | Cytotoxicity | 10.0 µg/mL | Active in 63-75% of specimens | [3][7] |

| Multiple Tumor Cell Lines | Various | Cytotoxicity | - | Mean IC50 of 118 nM | [3] |

| hTERT-RPE1, CFPAC-1 | Non-cancerous, Pancreatic Cancer | Mitotic Duration | 2.5 µM | Greatly increased | [3] |

Experimental Protocols

Protocol 1: Cell Viability and Chemosensitization Assay

This protocol is designed to assess the cytotoxic effects of this compound and its ability to sensitize multidrug-resistant cells to other chemotherapeutic agents.

Materials:

-

K2/ARS human ovarian cancer cells (or other suitable multidrug-resistant cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Adriamycin (or other relevant chemotherapeutic agent)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed K2/ARS cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 48 hours. Include a vehicle control (DMSO).

-

Chemotherapeutic Agent Treatment: After the pre-treatment, add a range of concentrations of Adriamycin to the wells, both with and without this compound.

-

Incubation: Incubate the plates for an additional 72 hours.

-

Cell Viability Assessment: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) of Adriamycin in the presence and absence of this compound.

Protocol 2: Western Blot Analysis for MDR1 (P-glycoprotein) Expression

This protocol details the detection of MDR1 protein levels following this compound treatment.

Materials:

-

K2/ARS cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against MDR1/P-gp

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed K2/ARS cells in 6-well plates and treat with this compound (e.g., 1 µM and 3 µM) for 48 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary anti-MDR1 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the MDR1 signal to the loading control.

Protocol 3: Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression

This protocol is for quantifying the changes in MDR1 mRNA levels after this compound treatment.

Materials:

-

K2/ARS cells

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit

-

PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)

-

PCR master mix

-

Agarose gel and electrophoresis system

-

Gel documentation system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol and extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform PCR using primers specific for MDR1 and the housekeeping gene.

-

Gel Electrophoresis: Run the PCR products on an agarose gel.

-

Analysis: Visualize and quantify the band intensities using a gel documentation system. Normalize the MDR1 mRNA levels to the housekeeping gene.

Protocol 4: Luciferase Reporter Assay for MDR1 Promoter Activity

This protocol assesses the effect of this compound on the promoter activity of the MDR1 gene.

Materials:

-

Cancer cell line (e.g., K2 human ovarian cancer cells)

-

Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Transfect the cells with the MDR1 promoter-luciferase reporter plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis and Assay: After 48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

Mandatory Visualizations

References

- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HMN-176 Treatment in Cancer Cell Lines

Introduction

This document provides detailed application notes and protocols for the treatment of various human cancer cell lines with HMN-176. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Disclaimer: this compound is an investigational chemical compound and not a cell line. The following protocols detail the culture of specific cancer cell lines and their subsequent treatment with this compound.

This compound, an active metabolite of the synthetic antitumor agent HMN-214, has demonstrated potent cytotoxic activity against a variety of human tumor cell lines.[1][2] Notably, it has been shown to circumvent multidrug resistance, particularly in cell lines overexpressing the multidrug resistance gene (MDR1).[1] Its mechanism of action involves the inhibition of the transcription factor NF-Y, which subsequently downregulates the expression of MDR1.[1] Additionally, this compound interferes with polo-like kinase-1 (plk1), leading to mitotic arrest. This document outlines the standard cell culture procedures for cell lines commonly used in this compound studies and provides detailed protocols for experimental treatment.

Cell Line Culture Protocols

HeLa (Human Cervical Cancer) Cell Line

General Culture Conditions: HeLa cells are an adherent human cervical cancer cell line.

| Parameter | Recommendation |

| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) or RPMI 1640 medium. |

| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin. |

| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |

| Subculture | When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. Split cultures at a ratio of 1:3 to 1:6. |

Thawing Protocol:

-

Quickly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

-

Transfer the cell suspension to an appropriate culture flask.

Passaging Protocol:

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

A2780 and A2780cp (Human Ovarian Cancer) Cell Lines

General Culture Conditions: The A2780 cell line was established from an untreated patient with ovarian carcinoma. The A2780cp cell line is a cisplatin-resistant derivative.

| Parameter | Recommendation |

| Culture Medium | RPMI-1640 medium or DMEM. |

| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin/Streptomycin. |

| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |

| Subculture | When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. Split sub-confluent cultures 1:3 to 1:6. |

Thawing and Passaging Protocols: Follow the same general procedures as outlined for the HeLa cell line.

K2 and K2/ARS (Human Ovarian Cancer) Cell Lines

General Culture Conditions: The K2 cell line is a human ovarian cancer cell line. The K2/ARS subline is resistant to Adriamycin (doxorubicin). While a highly specific protocol for K2 and K2/ARS is not readily available in the public domain, general protocols for ovarian cancer cell lines can be adapted.

| Parameter | Recommendation |

| Culture Medium | DMEM supplemented with 10% fetal bovine serum. For K2/ARS, the medium should be supplemented with Adriamycin to maintain resistance (concentration to be determined empirically). |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin. |

| Culture Conditions | 37°C, 5% CO₂, humidified atmosphere. |

| Subculture | Follow standard procedures for adherent ovarian cancer cell lines, passaging at 80-90% confluency. |

This compound Treatment Protocols

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C. Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Summary of this compound Treatment Conditions and Effects

The following table summarizes the treatment conditions and observed effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | This compound Concentration | Treatment Duration | Observed Effects |

| K2/ARS (Ovarian) | 3 µM | 48 hours | Decreased GI₅₀ of Adriamycin by ~50%; significant suppression of MDR1 mRNA and protein expression.[1] |

| A2780 & A2780cp (Ovarian) | 0.1 µg/mL | Up to 48 hours | Upregulation of tissue inhibitor matrix metalloproteinases gene (TIMP).[3] |

| Various Human Tumors | 0.1, 1.0, 10.0 µg/mL | 14 days (continuous) | Dose-dependent increase in cytotoxic response.[3] |

| HeLa (Cervical) | 3 µM | Not specified | Induces cell cycle arrest at the G₂/M phase.[4] |

| P388/VCR (Leukemia) | IC₅₀: 265 nM | Not specified | Cytotoxic to vincristine-resistant cells.[4] |

| P388/ADM (Leukemia) | IC₅₀: 557 nM | Not specified | Cytotoxic to doxorubicin-resistant cells.[4] |

| P388/CDDP (Leukemia) | IC₅₀: 143 nM | Not specified | Cytotoxic to cisplatin-resistant cells.[4] |

| Panel of Cancer Cell Lines | Mean IC₅₀: 112 nM | Not specified | Potent cytotoxicity against a variety of human tumor cell lines.[4] |

Experimental Protocol: Assessing the Effect of this compound on Chemosensitivity

This protocol describes a general method to evaluate the ability of this compound to restore chemosensitivity in multidrug-resistant cancer cells.

-

Cell Seeding: Plate the multidrug-resistant cell line (e.g., K2/ARS) in a 96-well plate at a predetermined optimal density.

-

Pre-treatment with this compound: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 3, 10 µM) for 48 hours.

-

Co-treatment with Chemotherapeutic Agent: Following pre-treatment, add a serial dilution of the chemotherapeutic agent to which the cells are resistant (e.g., Adriamycin) to the wells.

-

Incubation: Incubate the plate for an additional 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) of the chemotherapeutic agent in the presence and absence of this compound.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of MDR1 Expression

The following diagram illustrates the signaling pathway through which this compound inhibits the expression of the MDR1 gene, a key contributor to multidrug resistance.

General Experimental Workflow for this compound Treatment

The diagram below outlines a typical workflow for studying the effects of this compound on a cancer cell line.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. [Establishment of adriamycin-resistant human ovarian carcinoma cell line and its mechanism of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and culture of ovarian cancer cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the IC50 of HMN-176 in Cancer Cell Lines

Introduction

HMN-176 is a stilbene derivative and an active metabolite of the synthetic antitumor prodrug HMN-214.[1][2] It exhibits potent cytotoxic effects against a variety of human tumor cell lines by inhibiting mitosis.[3][4] The primary mechanism of action involves the interference with Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, without significantly affecting tubulin polymerization.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4] Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells by targeting the transcription factor NF-Y, which in turn suppresses the expression of the MDR1 gene.[5][6]

These application notes provide a summary of the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and a detailed protocol for determining these values experimentally using a standard MTT assay.

Data Presentation: this compound IC50 Values

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, including those resistant to conventional chemotherapy agents. The reported IC50 values are summarized below.

| Cell Line/Panel | Type | IC50 (nM) | Notes |

| General Cancer Cell Line Panel | Mixed | 118 | Mean value from a panel of various human tumor cell lines.[1] |

| General Cancer Cell Line Panel | Mixed | 112 | Mean value from a separate panel of cancer cell lines.[2][7] |

| P388/CIS | Cisplatin-Resistant Murine Leukemia | 143 | Demonstrates activity in cisplatin-resistant cells.[2][7] |

| P388/DOX | Doxorubicin-Resistant Murine Leukemia | 557 | Demonstrates activity in doxorubicin-resistant cells.[2][7] |

| P388/VCR | Vincristine-Resistant Murine Leukemia | 265 | Demonstrates activity in vincristine-resistant cells.[2][7] |

| HeLa | Cervical Cancer | - | Induces G2/M phase cell cycle arrest at 3 µM.[2] |

| A2780 / A2780cp | Ovarian Carcinoma | - | Shows efficacy in both drug-sensitive (A2780) and drug-resistant (A2780cp) lines.[3] |

| Breast, NSCL, Ovarian Tumors | Primary Tumor Specimens | - | Demonstrates significant activity in ex-vivo assays using primary patient tumor samples.[1][3] |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through at least two distinct mechanisms: disruption of mitotic progression and reversal of multidrug resistance.

Caption: this compound inhibits PLK1, disrupting microtubule nucleation and leading to G2/M arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biocompare.com [biocompare.com]

Application Notes and Protocols for HMN-176 Multidrug Resistance Reversal Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has been identified as a potent agent capable of reversing MDR.[1] This document provides detailed application notes and experimental protocols for assessing the MDR reversal activity of this compound.

The primary mechanism of action for this compound in overcoming MDR is the downregulation of MDR1 gene expression. This compound achieves this by inhibiting the binding of the transcription factor Nuclear Factor Y (NF-Y) to the Y-box sequence within the MDR1 promoter.[1] This leads to decreased P-gp expression and subsequent restoration of chemosensitivity in resistant cancer cells.

Data Presentation

Table 1: Effect of this compound on Chemosensitivity and MDR1 Expression

This table summarizes the key quantitative effects of this compound on the Adriamycin-resistant human ovarian cancer cell line, K2/ARS.

| Parameter | Cell Line | Treatment | Result | Reference |

| Chemosensitivity (GI50 of Adriamycin) | K2/ARS | 3 µM this compound (48h pre-treatment) | ~50% decrease in GI50 | [1] |

| MDR1 mRNA Expression | K2/ARS | 3 µM this compound (48h) | ~56% suppression | [2] |

| MDR1 Promoter Activity | HeLa cells | 3-300 nM this compound | Dose-dependent inhibition | [3] |

Table 2: Cytotoxicity of this compound

This table provides the mean IC50 value of this compound, demonstrating its own cytotoxic potential against a panel of human tumor cell lines.

| Parameter | Cell Lines | Value | Reference |

| Mean IC50 | 22 human tumor cell lines | 118 nM | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the MDR reversal activity of this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

K2: Adriamycin-sensitive human ovarian cancer cell line.

-

K2/ARS: Adriamycin-resistant human ovarian cancer cell line (overexpressing MDR1).

-

-

Culture Medium:

-

RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

For K2/ARS:

-

To maintain the resistant phenotype, the culture medium should be supplemented with an appropriate concentration of Adriamycin (e.g., 1 µg/mL), and cells should be cultured in drug-free medium for at least one week before experiments.

-

MTT Assay for Chemosensitivity

This assay determines the effect of this compound on the sensitivity of MDR cancer cells to a chemotherapeutic agent (e.g., Adriamycin).

-

Materials:

-

96-well plates

-

K2/ARS cells

-

This compound (dissolved in DMSO)

-

Adriamycin (dissolved in water or saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed K2/ARS cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 3 µM) for 48 hours.

-

After the pre-treatment period, add serial dilutions of Adriamycin to the wells.

-

Incubate the plates for an additional 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% growth inhibition (GI50) values for Adriamycin in the presence and absence of this compound.

-

Western Blot for MDR1 (P-glycoprotein) Expression

This protocol is for detecting the levels of P-glycoprotein.

-

Materials:

-

K2 and K2/ARS cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-MDR1/P-glycoprotein antibody (e.g., clone G-1 or D-11)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat K2/ARS cells with this compound (e.g., 3 µM) for 48 hours. Untreated K2 and K2/ARS cells should be used as controls.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MDR1 antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA

This protocol is for measuring the relative levels of MDR1 mRNA.

-

Materials:

-

K2 and K2/ARS cells

-

This compound

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit

-

PCR master mix

-

Primers for MDR1 and a housekeeping gene (e.g., GAPDH or β-actin)

-

-

Protocol:

-

Treat K2/ARS cells with this compound (e.g., 3 µM) for 48 hours.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase kit.

-

Perform PCR using primers specific for MDR1 and the housekeeping gene.

-

Example MDR1 primers:

-

Forward: 5'-CCCATCATTGCAATAGCAGG-3'

-

Reverse: 5'-GTTCAAACTTCTGCTCCTGA-3'

-

-

Example GAPDH primers:

-

Forward: 5'-ACCACAGTCCATGCCATCAC-3'

-

Reverse: 5'-TCCACCACCCTGTTGCTGTA-3'

-

-

-

Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities. Normalize the MDR1 expression to the housekeeping gene.

-

Luciferase Reporter Assay for MDR1 Promoter Activity

This assay measures the effect of this compound on the transcriptional activity of the MDR1 promoter.

-

Materials:

-

HeLa or other suitable cells

-

Luciferase reporter plasmid containing the MDR1 promoter upstream of the luciferase gene

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

-

Protocol:

-

Co-transfect cells with the MDR1 promoter-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 3-300 nM).[3]

-

Incubate for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay determines if this compound inhibits the binding of NF-Y to the MDR1 promoter.

-

Materials:

-

Nuclear extraction kit

-

K2/ARS cells

-

This compound

-

Biotin-labeled double-stranded oligonucleotide probe containing the NF-Y binding site (Y-box) of the MDR1 promoter

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

-

Protocol:

-

Prepare nuclear extracts from K2/ARS cells.

-

Set up binding reactions containing the nuclear extract, biotin-labeled probe, and poly(dI-dC).

-

For competition and supershift assays, add unlabeled (cold) probe or an anti-NF-Y antibody, respectively.

-

To test the effect of this compound, add increasing concentrations of the compound to the binding reactions.

-

Incubate the reactions at room temperature.

-

Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Mandatory Visualizations

Caption: Signaling pathway of this compound in reversing multidrug resistance.

Caption: General experimental workflow for this compound MDR reversal assay.

References

Application Notes and Protocols for Western Blot Analysis of HMN-176 Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Western blot analysis to investigate the cellular effects of HMN-176, a potent anti-tumor agent. This compound is the active metabolite of the prodrug HMN-214 and has been shown to induce cell cycle arrest, apoptosis, and overcome multidrug resistance in various cancer cell lines.[1][2][3][4][5][6]

Introduction to this compound and its Mechanisms of Action

This compound exerts its anti-neoplastic effects through several key mechanisms that can be effectively monitored using Western blot analysis:

-

Induction of G2/M Cell Cycle Arrest: this compound disrupts mitotic spindle formation by interfering with the subcellular localization of Polo-like kinase 1 (PLK1), leading to an arrest in the G2/M phase of the cell cycle.[3][4][7] This is characterized by decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex.[5]

-

Apoptosis via the Intrinsic Pathway: The compound triggers programmed cell death through the mitochondrial pathway, involving the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3.[5] This process is also marked by the cleavage of Poly (ADP-ribose) polymerase (PARP).[5]

-

Modulation of Apoptotic Regulators: this compound upregulates the tumor suppressor protein p53 and its downstream pro-apoptotic targets, Noxa and Puma.[5] Concurrently, it downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[5]

-

Reversal of Multidrug Resistance: this compound can restore sensitivity to chemotherapy in resistant cells by inhibiting the expression of the multidrug resistance gene (MDR1).[1][2] This is achieved by preventing the transcription factor NF-Y from binding to the MDR1 promoter.[1][2]

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose appropriate cancer cell lines for your study. For example, HCT116 or A549 for p53-dependent apoptosis studies, and adriamycin-resistant K2 human ovarian cancer cells (K2/ARS) for multidrug resistance studies.[1][5]

-

Cell Seeding: Plate the cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvesting.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for desired time points (e.g., 24, 48, 72 hours).[3][5] Include a vehicle control (DMSO) in all experiments.

-

Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Western Blot Protocol

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 2 for suggested antibodies and dilutions).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Table 1: Summary of Expected Quantitative Changes in Protein Expression Following this compound Treatment

| Target Protein | Expected Change with this compound Treatment | Function |

| p-cdc2 (Tyr15) | Decrease | Mitotic inhibitor |

| Cyclin B1 | No change/Slight increase | Mitotic activator |

| Cleaved Caspase-9 | Increase | Apoptosis initiator |

| Cleaved Caspase-3 | Increase | Apoptosis executioner |

| Cleaved PARP | Increase | Apoptosis marker |

| p53 | Increase | Tumor suppressor |

| p-p53 (Ser20) | Increase | p53 activation |

| Noxa | Increase | Pro-apoptotic |

| Puma | Increase | Pro-apoptotic |

| Bcl-2 | Decrease | Anti-apoptotic |

| Mcl-1 | Decrease | Anti-apoptotic |

| MDR1 (P-gp) | Decrease | Multidrug resistance |

Table 2: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |

| p-cdc2 (Tyr15) | Cell Signaling Technology | 9111 | 1:1000 |

| Cyclin B1 | Cell Signaling Technology | 4138 | 1:1000 |

| Cleaved Caspase-9 | Cell Signaling Technology | 9509 | 1:1000 |

| Cleaved Caspase-3 | Cell Signaling Technology | 9664 | 1:1000 |

| PARP | Cell Signaling Technology | 9542 | 1:1000 |

| p53 | Santa Cruz Biotechnology | sc-126 | 1:1000 |

| p-p53 (Ser20) | Cell Signaling Technology | 9287 | 1:1000 |

| Noxa | Abcam | ab13654 | 1:1000 |

| Puma | Cell Signaling Technology | 4976 | 1:1000 |

| Bcl-2 | Cell Signaling Technology | 2870 | 1:1000 |

| Mcl-1 | Cell Signaling Technology | 5453 | 1:1000 |

| MDR1 (P-gp) | Abcam | ab170904 | 1:1000 |

| β-actin | Sigma-Aldrich | A5441 | 1:5000 |

| GAPDH | Cell Signaling Technology | 2118 | 1:5000 |

Mandatory Visualizations

Caption: this compound signaling pathways leading to cell cycle arrest and apoptosis.

Caption: A generalized workflow for Western blot analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols: Quantification of MDR1 Gene Expression Following HMN-176 Treatment using Real-Time Polymerase Chain Reaction (RT-PCR)

For Researchers, Scientists, and Drug Development Professionals

Abstract